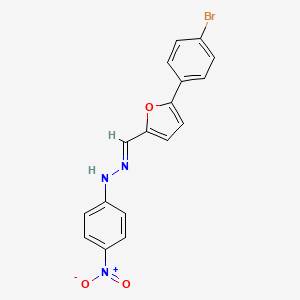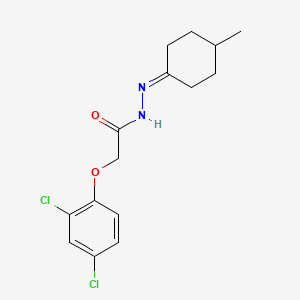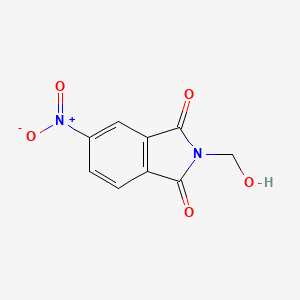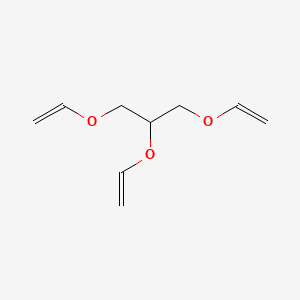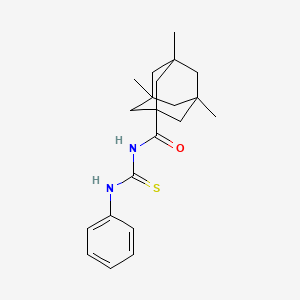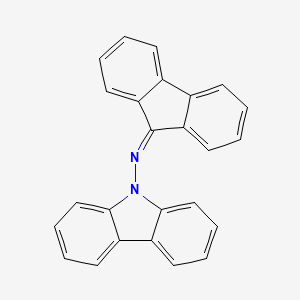
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine is an organic compound that belongs to the class of fluorenylidene derivatives. This compound is characterized by the presence of both fluorene and carbazole moieties, which are known for their unique photophysical and electronic properties. The combination of these two structures in a single molecule makes this compound an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine typically involves the condensation of 9H-fluoren-9-one with 9H-carbazole-9-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction can be represented as follows:
[ \text{9H-fluoren-9-one} + \text{9H-carbazole-9-amine} \rightarrow \text{this compound} ]
Common solvents used in this reaction include tetrahydrofuran (THF) and 1,4-dioxane. The reaction may or may not require a base catalyst, but the presence of a base can significantly shorten the reaction time .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone and carbazole derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Fluorenone and carbazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorenylidene and carbazole compounds.
Applications De Recherche Scientifique
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antinociceptive activities.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, molecular docking studies have shown that similar compounds can inhibit the activity of enzymes like tyrosinase .
Comparaison Avec Des Composés Similaires
N-(9H-fluoren-9-ylidene)-9H-carbazol-9-amine can be compared with other fluorenylidene and carbazole derivatives:
Similar Compounds: (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine, (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine.
Uniqueness: The combination of fluorene and carbazole moieties in a single molecule provides unique photophysical properties and biological activities that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C25H16N2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-carbazol-9-ylfluoren-9-imine |
InChI |
InChI=1S/C25H16N2/c1-3-13-21-17(9-1)18-10-2-4-14-22(18)25(21)26-27-23-15-7-5-11-19(23)20-12-6-8-16-24(20)27/h1-16H |
Clé InChI |
RTRDRDBYGBZOHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
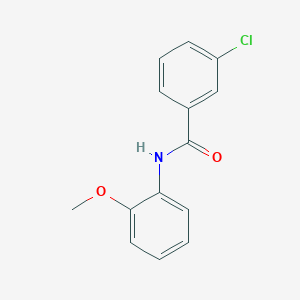
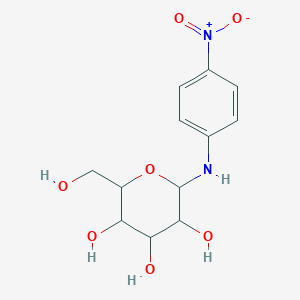
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)

![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
